

# Historical development and discovery of "Disperse Brown 1"

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## Compound of Interest

Compound Name: Disperse brown 1

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## An In-depth Technical Guide to C.I. Disperse Brown 1

For Researchers, Scientists, and Drug Development Professionals

### Abstract

C.I. **Disperse Brown 1**, a monoazo dye, has been a subject of interest within the textile industry for its application in dyeing hydrophobic fibers. This technical guide provides a comprehensive overview of its historical development, discovery, chemical properties, and synthesis. Furthermore, it delves into the limited but significant research on its biological activity, offering insights for researchers in toxicology and drug development. This document consolidates available quantitative data, details experimental protocols, and visualizes key chemical processes to serve as a thorough resource for the scientific community.

### Introduction

Disperse dyes were developed in the early 1920s to address the challenge of dyeing newly invented hydrophobic fibers like cellulose acetate.[1][2][3] These non-ionic colorants are sparingly soluble in water and are applied from a fine aqueous dispersion.[4][5] C.I. **Disperse Brown 1**, with the Colour Index number 11152, falls into this class of dyes.[6] Its primary application is in the dyeing of polyester and its blended fabrics, imparting a red-light brown to yellow-brown color.[6]

## Historical Development and Discovery

The advent of disperse dyes is closely linked to the work of the Dreyfus brothers at British Celanese. In 1923, Holland Ellis synthesized the first disperse dye for British Celanese Ltd. to dye cellulose acetate fibers.[1][7][8][9][10] This innovation was a significant milestone in the history of the dyeing industry.[7] While the specific timeline and individuals behind the discovery of **Disperse Brown 1** are not well-documented in publicly available literature, its development is a part of the broader expansion of the disperse dye range that occurred as new synthetic fibers like polyesters and polyamides were introduced in the 1950s.[2] The term "disperse dyes" was officially adopted in 1953 by the Society of Dyers and Colourists.[2]

## Chemical and Physical Properties

**Disperse Brown 1** is chemically identified as 2-[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol.[11][12] It is registered under the CAS number 23355-64-8, with a deprecated CAS number of 12236-00-9.[6][11] The key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C <sub>16</sub> H <sub>15</sub> Cl <sub>3</sub> N <sub>4</sub> O <sub>4</sub>	[6][11]
Molecular Weight	433.67 g/mol	[6][11]
IUPAC Name	2-[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol	[11][12]
Colour Index Name	C.I. Disperse Brown 1	[6]
Colour Index Number	11152	[6]
CAS Number	23355-64-8	[11]
Deprecated CAS	12236-00-9	[6]
Physical Appearance	Deep dark brown powder	[6][13]
Solubility	Soluble in acetone and alcohol; insoluble in water.	[13]

While specific spectroscopic data such as UV-Vis,  $^1\text{H}$ -NMR, and IR spectra for **Disperse Brown 1** are not readily available in public databases, the general characteristics of azo dyes suggest it would exhibit strong absorbance in the visible region of the electromagnetic spectrum, which is responsible for its color.<sup>[14]</sup>

## Experimental Protocols

### Synthesis of C.I. Disperse Brown 1

The synthesis of **Disperse Brown 1** is a classic example of an azo coupling reaction, which involves two main stages: diazotization and coupling.

#### 4.1.1. Diazotization of 2,6-dichloro-4-nitroaniline

The first step is the conversion of the primary aromatic amine, 2,6-dichloro-4-nitroaniline, into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at a low temperature (0-5 °C) to ensure the stability of the diazonium salt.

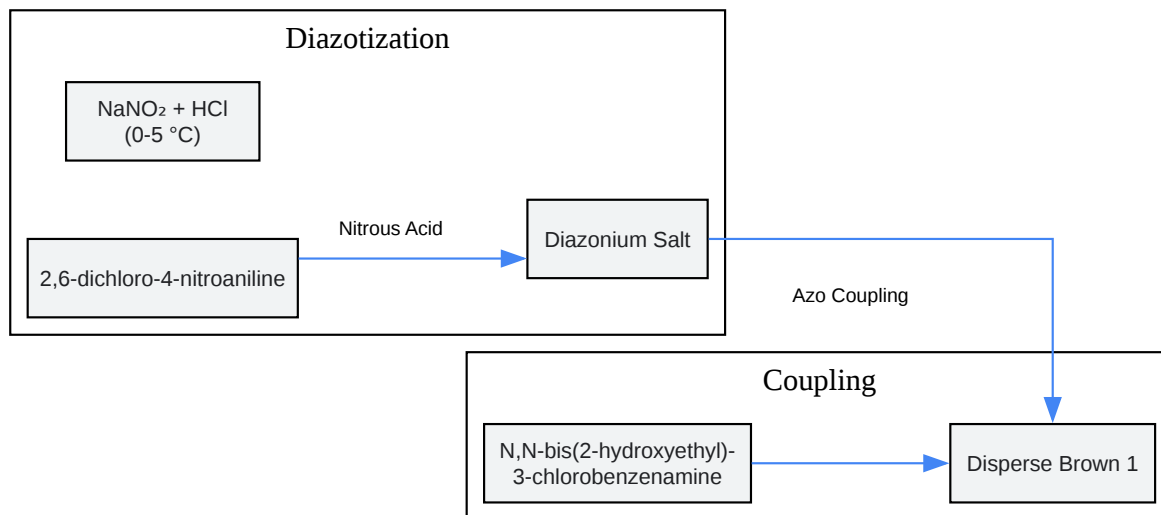
#### 4.1.2. Azo Coupling

The resulting diazonium salt is then coupled with the coupling component, N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine.<sup>[6]</sup> This electrophilic substitution reaction occurs at the position para to the amino group of the coupling component, which is activated by the electron-donating amino group.

A generalized experimental protocol for a similar azo dye synthesis is as follows:

- Diazotization:
  - Suspend the aromatic amine (e.g., 2,6-dichloro-4-nitroaniline) in a mixture of water and concentrated hydrochloric acid.
  - Cool the suspension to 0-5 °C in an ice bath with constant stirring.
  - Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

- Continue stirring for an additional 20-30 minutes to ensure complete formation of the diazonium salt.
- Coupling:
  - In a separate vessel, dissolve the coupling component (e.g., N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine) in an appropriate solvent.
  - Cool the solution of the coupling component to 0-5 °C.
  - Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.
  - The coupling reaction is typically carried out for several hours at low temperature. The formation of the colored precipitate indicates the synthesis of the azo dye.
- Isolation and Purification:
  - The precipitated dye is collected by filtration.
  - The crude product is then washed with water to remove any unreacted starting materials and by-products.
  - Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or acetone.



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Synthesis workflow for **Disperse Brown 1**.

## Quantitative Data

Quantitative data on the performance of **Disperse Brown 1** as a textile dye is crucial for its application. The following table summarizes its fastness properties.

Fastness Property	Rating (ISO)	Rating (AATCC)	Reference
Light Fastness	5-6	5	[6]
Washing Fastness (Fading)	4-5	5	[6]
Washing Fastness (Staining)	5	5	[6]
Perspiration Fastness (Fading)	4-5	5	[6]
Perspiration Fastness (Staining)	5	5	[6]
Ironing Fastness (Fading)	4-5	4-5	[6]
Ironing Fastness (Staining)	4	4	[6]

Note: The rating scale is typically from 1 (poor) to 5 (excellent).

## Biological Activity and Relevance to Drug Development

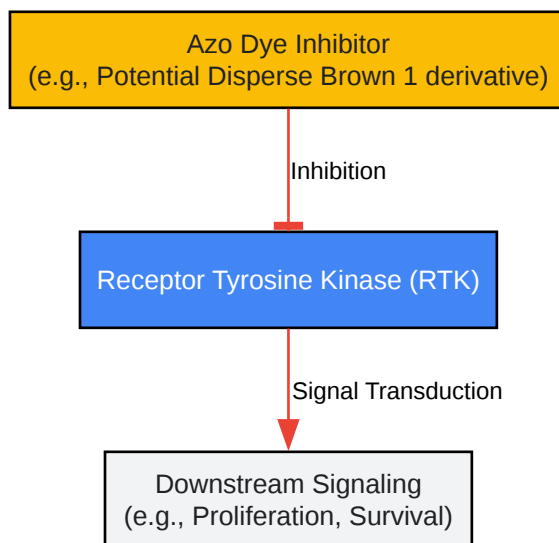
While primarily used as a dye, the biological activity of **Disperse Brown 1** and other azo dyes has garnered attention in the fields of toxicology and drug development.

### Toxicological Profile

Some azo dyes can be metabolized to potentially carcinogenic aromatic amines.[15] A study investigating the effects of several disperse dyes on cell viability and mitochondrial function found that **Disperse Brown 1** impaired both in mouse keratinocytes (MPEK-BL6 line) and intestinal porcine epithelial cells (IPEC-J2 cells).[16] The toxicity of **Disperse Brown 1** may be attributed to the potential reduction of the azo group to form harmful aromatic amines and the presence of other functional groups that could increase cellular toxicity and oxidative damage. [16]

## Potential in Drug Development

The diverse chemical structures of azo dyes have led to their investigation for various therapeutic applications. Some azo compounds have been explored as antibacterial, antifungal, and anticancer agents.[17] A significant area of interest is the development of azo-based compounds as kinase inhibitors for cancer therapy.[18][19] Receptor tyrosine kinases (RTKs) are crucial in cellular signaling pathways that control cell proliferation and survival, and their dysregulation is often implicated in cancer.[17][20] The structural features of some azo dyes allow them to bind to the ATP-binding site of kinases, thereby inhibiting their activity. While there is no direct evidence of **Disperse Brown 1** being developed as a drug, its chemical structure, containing features common to some kinase inhibitors, suggests a potential, albeit unexplored, avenue for research.



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Potential mechanism of azo dyes as kinase inhibitors.

## Conclusion

C.I. **Disperse Brown 1** is a well-established dye in the textile industry with a history rooted in the early development of synthetic fibers. While its primary application has been in coloration, emerging research into the biological activities of azo dyes opens up new perspectives for this class of compounds. The toxicological data on **Disperse Brown 1** warrants further investigation into its safety profile. Concurrently, the broader potential of azo structures in drug discovery, particularly as kinase inhibitors, suggests that derivatives of **Disperse Brown 1**

could be of interest for future therapeutic research. This guide provides a foundational understanding of **Disperse Brown 1**, from its historical context to its chemical synthesis and potential biological implications, serving as a valuable resource for researchers in both material science and drug development.

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